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Introduction
CYB004 and SPL028 are novel deuterated analogs of N,N-dimethyltryptamine (DMT), a

naturally occurring psychedelic compound. These molecules are under investigation for their

therapeutic potential in treating anxiety and depressive disorders. Deuteration, the selective

replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed to

alter the pharmacokinetic profile of DMT, primarily to slow its rapid metabolism by monoamine

oxidase A (MAO-A).[1][2] This modification is hypothesized to prolong the therapeutic window

of DMT, potentially offering a more controlled and extended psychedelic experience for

therapeutic purposes.[1][3][4]

This technical guide provides a comprehensive overview of the initial investigations into

CYB004 and SPL028, summarizing key preclinical and clinical findings. It is intended to serve

as a resource for researchers, scientists, and drug development professionals interested in the

evolving landscape of psychedelic therapeutics.

Chemical Properties and Mechanism of Action
Both CYB004 and SPL028 are tryptamine derivatives and deuterated forms of DMT.[5] SPL028

is specifically identified as α,α-dideutero-N,N-dimethyltryptamine (D2-DMT).[1] The primary

mechanism of action for both compounds, similar to DMT, is agonism at serotonin receptors,
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with a particularly high affinity for the 5-HT2A receptor.[1][5] Activation of the 5-HT2A receptor is

believed to be central to the psychedelic effects of these compounds.[6]

Preclinical Investigations
In Vitro Studies
Receptor Binding Profile:

In vitro studies have demonstrated that the receptor binding profile of SPL028 is comparable to

that of DMT.[1] The highest binding affinities were observed at serotonergic receptors, which

are believed to mediate the psychoactive effects.[7] A preclinical poster on CYB004 also

indicated a serotonin receptor and off-target profile with only a 6-10% difference compared to

DMT across various 5-HT and secondary receptors.[8]

Table 1: Comparative In Vitro Receptor Binding Data for SPL028 and DMT
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Receptor
SPL028 (% Inhibition @ 10
µM)

DMT (% Inhibition @ 10
µM)

5-HT1A >90% >90%

5-HT2A >90% >90%

5-HT2C >90% >90%

5-HT1B High High

5-HT2B High High

5-HT5A High High

5-HT6 High High

5-HT7 High High

α-adrenergic receptors >50% Not specified

H1 receptor >50% Not specified

nAChα3β4 receptor >50% Not specified

Data synthesized from Layzell

et al., 2023.[1]

Metabolic Stability:

The deuteration of DMT in SPL028 resulted in a significant increase in metabolic stability in

human hepatocyte and mitochondrial fractions, which are rich in MAO enzymes.[1] This is

consistent with the hypothesis that replacing hydrogen with deuterium at the α-carbon position

slows enzymatic cleavage by MAO-A.[1]

Table 2: In Vitro Metabolic Stability of SPL028 (D2-DMT) vs. DMT
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Assay SPL028 (D2-DMT) DMT

Human Hepatocytes

Half-life (min) Increased Baseline

Intrinsic Clearance

(μL/min/million cells)
Decreased Baseline

Human Liver Mitochondrial

Fractions

Intrinsic Clearance (μl/min/mg

protein)
< 3.9 (with MAO-A inhibitor) 175.0

Half-life (min) > 373.7 (with MAO-A inhibitor) 7.9

Data synthesized from Layzell

et al., 2023 and Dean et al.,

2023.[1][9]

In Vivo Studies (Preclinical)
Preclinical pharmacokinetic studies in animal models have supported the in vitro findings,

demonstrating that deuteration leads to a more favorable pharmacokinetic profile for both

CYB004 and SPL028 compared to DMT.

Pharmacokinetics of CYB004:

Inhaled CYB004 demonstrated significant advantages over both intravenously (IV) and inhaled

DMT in preclinical models.[10]

Table 3: Preclinical Pharmacokinetic Advantages of Inhaled CYB004
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Parameter
Improvement with Inhaled
CYB004

Comparison

Bioavailability ~2000% vs. Oral DMT

Bioavailability ~41% vs. Inhaled DMT

Duration of Effect ~300% longer vs. IV DMT

Data from a Cybin Inc. press

release, 2022.[10]

Furthermore, subcutaneous/intravenous administration of CYB004 in mice, rats, and dogs

resulted in a 59% to 62% increase in plasma exposure compared to DMT.[8] CYB004 also

showed greater brain penetration in rats, with a brain-to-plasma ratio of 12.3 compared to 9.5

for DMT.[8]

Pharmacokinetics of SPL028:

In vivo studies in rats demonstrated that intramuscular (IM) administration of SPL028 resulted

in reduced clearance and an increased half-life, leading to prolonged exposure compared to

DMT (SPL026).[4]

Behavioral Pharmacology:

Preclinical behavioral studies suggested that SPL028 induced similar, but prolonged,

behavioral effects in animal models compared to DMT, indicating the potential for a longer

psychedelic experience.[7] In the mouse head twitch response (HTR) assay, a model for 5-

HT2A receptor activation, CYB004 and DMT induction of HTR were not statistically different,

suggesting a similar pharmacodynamic effect at the receptor level.[8]

Clinical Investigations (Phase 1)
Both CYB004 and SPL028 have undergone Phase 1 clinical trials in healthy volunteers to

assess their safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).

CYB004 Phase 1 Trial
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The Phase 1 trial for CYB004 was a three-part study evaluating escalating intravenous doses

of DMT and CYB004.[6]

Key Findings:

Safety and Tolerability: IV CYB004 was found to be well-tolerated with no serious adverse

events reported. The majority of adverse events were mild to moderate and transient.[11]

Pharmacodynamics: CYB004 demonstrated robust and rapid-onset psychedelic effects at

lower plasma concentrations compared to native DMT.[12] The psychedelic effects had a

rapid onset and persisted for approximately 40 minutes.[12]

Pharmacokinetics: The study provided a comprehensive PK/PD model to determine optimal

dosing for future trials.[6]

SPL028 Phase 1 Trial
The Phase 1 trial for SPL028 was a randomized, placebo-controlled, double-blind, dose-

escalating study evaluating both intravenous (IV) and intramuscular (IM) administration.[13][14]

Key Findings:

Safety and Tolerability: Both IV and IM administration of SPL028 were found to be safe and

well-tolerated.[11]

Pharmacodynamics: IM dosing of SPL028 produced robust, short-duration psychedelic

effects in the majority of participants.[11][12] The study identified an IM dose that resulted in

a breakthrough psychedelic experience with a total duration ranging from 55 to 120 minutes.

[11]

Pharmacokinetics: The trial aimed to characterize the PK profile of both IV and IM routes of

administration to inform future development.[13] The IM route was highlighted as a

potentially more convenient and patient-friendly dosing method.[12]

Experimental Protocols
While full, detailed experimental protocols are proprietary, the following summarizes the

methodologies based on publicly available information.
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In Vitro Receptor Binding and Enzyme Inhibition Assays
(for SPL028)

Objective: To determine the in vitro receptor binding profile and inhibitory activity against

MAO-A.

Methodology: Radioligand binding assays were used to assess the percentage inhibition of

radioligand-specific binding at a concentration of 10 µM. A broad panel of receptors,

transporters, and ion channels were screened. For MAO-A inhibition, enzyme activity assays

were performed.

Reference: Layzell et al., "Discovery and In Vitro Characterization of SPL028: Deuterated

N,N-Dimethyltryptamine," ACS Medicinal Chemistry Letters, 2023.[1]

In Vitro Metabolic Stability Assays (for SPL028)
Objective: To evaluate the metabolic stability of SPL028 in the presence of metabolic

enzymes.

Methodology: The stability of SPL028 was assessed in human hepatocyte and mitochondrial

fractions. The rate of disappearance of the compound over time was measured to determine

the half-life and intrinsic clearance. The experiments were conducted with and without the

presence of specific MAO inhibitors.

Reference: Layzell et al., "Discovery and In Vitro Characterization of SPL028: Deuterated

N,N-Dimethyltryptamine," ACS Medicinal Chemistry Letters, 2023.[1]

Preclinical In Vivo Pharmacokinetic Studies
Objective: To characterize the pharmacokinetic profiles of CYB004 and SPL028 in animal

models.

Methodology: Studies were conducted in rodents (mice, rats) and dogs. The compounds

were administered via various routes, including intravenous, intramuscular, subcutaneous,

and inhalation. Blood samples were collected at various time points, and plasma

concentrations of the compounds were determined using analytical methods such as LC-

MS/MS.
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References: Cybin Inc. press releases and scientific posters.[8][10]

Phase 1 Clinical Trial Design (General Overview)
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of

CYB004 and SPL028 in healthy volunteers.

Design: Randomized, double-blind, placebo-controlled, dose-escalating studies.

Participants: Healthy adult volunteers, with some cohorts including psychedelic-experienced

individuals and others with little to no prior experience.

Interventions: Intravenous and/or intramuscular administration of the investigational drug or

placebo.

Assessments: Safety was monitored through the recording of adverse events, vital signs,

and other clinical assessments. Pharmacokinetic parameters were determined from blood

samples. Pharmacodynamic effects were assessed using validated rating scales for

subjective psychedelic experiences.

References: Clinical trial registry information (e.g., ISRCTN42293056 for SPL028) and

company press releases.[6][11][15][16]

Signaling Pathways and Visualizations
The primary pharmacological target of CYB004 and SPL028 is the 5-HT2A receptor, a G

protein-coupled receptor (GPCR). Activation of this receptor initiates a cascade of intracellular

signaling events.

5-HT2A Receptor Signaling Pathway
Upon agonist binding, the 5-HT2A receptor couples to Gq/11 proteins, leading to the activation

of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling

events ultimately lead to the modulation of neuronal activity and are thought to underlie the

psychedelic effects.
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Caption: 5-HT2A Receptor Signaling Cascade.
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Metabolic Pathway of Deuterated DMT
The deuteration of DMT at the α-carbon position is designed to slow its metabolism by MAO-A.

This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond is more

difficult for the enzyme to break compared to the carbon-hydrogen bond.

DMT
(C-H bond at α-carbon)

Monoamine Oxidase A
(MAO-A)

Rapid Metabolism

CYB004 / SPL028
(C-D bond at α-carbon)

Slowed Metabolism
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Click to download full resolution via product page

Caption: Deuteration Effect on DMT Metabolism.

Experimental Workflow for Phase 1 Clinical Trials
The following diagram illustrates a generalized workflow for the Phase 1 clinical trials of

CYB004 and SPL028.
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Caption: Generalized Phase 1 Clinical Trial Workflow.

Conclusion
The initial investigations into CYB004 and SPL028 provide a strong rationale for their continued

development as potential therapeutics for anxiety and depressive disorders. The strategy of

deuteration appears to successfully modify the pharmacokinetic profile of DMT, leading to a

prolonged duration of action while maintaining a similar mechanism of action and a favorable

safety profile in early clinical trials. The findings from these foundational studies have paved the

way for further clinical evaluation in patient populations. Future research will be critical in

determining the therapeutic efficacy and optimal clinical use of these novel deuterated

tryptamines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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